molecular formula C18H14N4O2 B15104723 N-(1H-indol-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(1H-indol-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B15104723
M. Wt: 318.3 g/mol
InChI Key: XCFMRYKEEWXCIX-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products, including neurotransmitters like serotonin and plant hormones like indole-3-acetic acid . This compound’s unique structure combines an indole moiety with a phthalazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of an indole derivative with a phthalazine derivative under specific conditions. One common method involves the use of dimethylformamide dimethyl acetal to convert (4-methyl-3,5-dinitrophenyl)phosphonates into enamines, which are then cyclized to form the indole ring . The choice of reducing agent for the reductive cyclization of intermediate enamines is crucial for selectively obtaining the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethylformamide dimethyl acetal for enamine formation, various reducing agents for cyclization, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the indole or phthalazine rings .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

N-(1H-indol-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its combination of an indole moiety with a phthalazine ring, which is not commonly found in other indole derivatives. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H14N4O2/c1-22-18(24)14-5-3-2-4-13(14)16(21-22)17(23)20-12-7-6-11-8-9-19-15(11)10-12/h2-10,19H,1H3,(H,20,23)

InChI Key

XCFMRYKEEWXCIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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